N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
The compound “N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains several functional groups including a 3,4-dimethoxyphenyl group, a 1,3,4-oxadiazol group, a 1-methyl-1H-pyrazole group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might be involved in acid-base reactions, while the oxadiazol group might participate in nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure of compounds with similar structures have been extensively studied, revealing insights into their molecular configurations and potential for further chemical modifications. For example, the synthesis and crystal structure analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, a compound with a similar structural framework, provide foundational knowledge for understanding the chemical behavior and potential applications of related compounds (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Potential Applications in Medicinal Chemistry
Compounds with structural similarities to "N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide" have been explored for various medicinal applications. For instance, novel pyrazole derivatives have been evaluated for their antidepressant and anticonvulsant activities, indicating the potential therapeutic value of this chemical class in treating mood disorders and seizures (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Another study focused on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, highlighting their promising antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis. This research underscores the potential of such compounds in developing new antibiotics (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has bioactive properties, it might be studied as a potential drug. If it has unique physical or chemical properties, it might be studied for potential industrial applications .
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-20-7-6-10(19-20)13(21)16-15-18-17-14(24-15)9-4-5-11(22-2)12(8-9)23-3/h4-8H,1-3H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBAFMRPJWOLGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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